

Spectroscopic Characterization of 3,5-Bis(trifluoromethyl)-1-phenylpyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-1-phenylpyrazole

Cat. No.: B119778

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3,5-Bis(trifluoromethyl)-1-phenylpyrazole** (CAS No. 140647-19-4). Designed for researchers and professionals in drug discovery and chemical synthesis, this document offers an in-depth examination of the Nuclear Magnetic Resonance (^1H , ^{13}C , ^{19}F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this valuable fluorinated heterocyclic compound. By integrating established chemical principles with data from analogous structures, this guide explains the causality behind spectral features, outlines robust experimental protocols for synthesis and analysis, and serves as a vital resource for the unambiguous identification and characterization of this important chemical entity.

Introduction: The Significance of a Fluorinated Pyrazole

3,5-Bis(trifluoromethyl)-1-phenylpyrazole is a heterocyclic compound of significant interest in medicinal and materials chemistry. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the strategic incorporation of two trifluoromethyl (CF_3) groups imparts unique properties. The high electronegativity and lipophilicity of the CF_3 group can enhance metabolic stability, improve receptor binding affinity, and increase

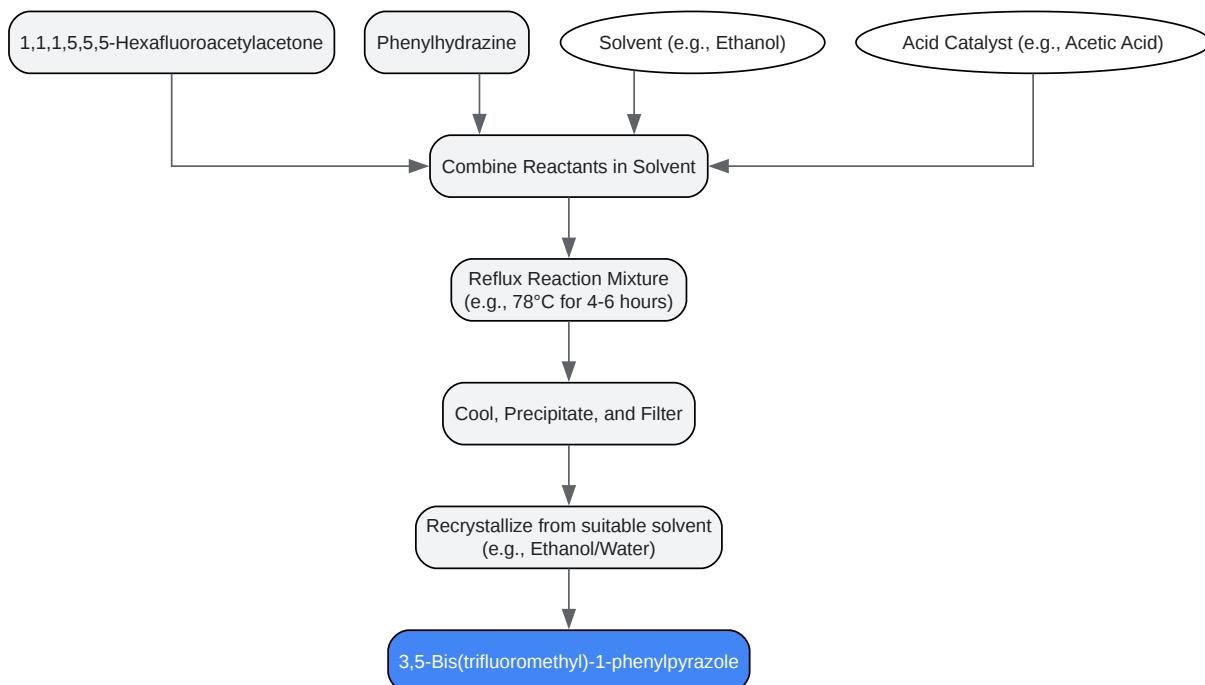
membrane permeability of drug candidates[1]. As such, this molecule serves as a critical building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

An accurate and thorough understanding of its spectroscopic signature is paramount for any scientist working with this compound. It ensures identity confirmation, purity assessment, and quality control throughout the research and development lifecycle. This guide provides a detailed interpretation of the expected spectroscopic data, grounded in fundamental principles and supported by empirical data from related structures.

Synthesis Protocol: A Validated Approach

The most direct and widely recognized method for synthesizing N-aryl pyrazoles is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine. For the title compound, the reaction of 1,1,1,5,5,5-hexafluoroacetylacetone with phenylhydrazine provides a reliable and efficient route[2].

Experimental Workflow: Synthesis

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Caption: Synthesis workflow for **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**.

Step-by-Step Protocol

- Charging the Vessel: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 eq) in absolute ethanol.
- Addition of Diketone: To the stirred solution, add 1,1,1,5,5,5-hexafluoroacetone (1.05 eq) dropwise. An exothermic reaction may be observed.
- Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%). Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

- **Isolation:** Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.
- **Purification:** Collect the crude solid by vacuum filtration and wash with cold ethanol or a hexane/ethanol mixture. For higher purity, recrystallize the solid from a suitable solvent system like ethanol/water.
- **Drying:** Dry the purified white to off-white crystalline solid under vacuum to yield the final product.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for **3,5-Bis(trifluoromethyl)-1-phenylpyrazole**, with interpretations based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Samples are typically prepared by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent such as chloroform-d (CDCl_3) or DMSO-d_6 .

Caption: Correlation of molecular structure with key predicted NMR signals.

3.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two main regions of interest.

- **Aromatic Region (Phenyl Protons):** A complex multiplet appearing between δ 7.4-7.6 ppm with an integration of 5H is predicted. This signal arises from the protons on the N-phenyl ring. The ortho-, meta-, and para-protons will have slightly different chemical environments, leading to overlapping signals that typically resolve as a multiplet.
- **Heteroaromatic Region (Pyrazole Proton):** A sharp singlet is expected around δ 6.8 ppm with an integration of 1H. This corresponds to the proton at the C4 position of the pyrazole ring.

Its chemical shift is influenced by the adjacent electron-withdrawing CF_3 groups and the aromatic ring current of the N-phenyl substituent. The spectrum for the related 3,5-bis(trifluoromethyl)-1H-pyrazole shows this proton in a similar region[3][4].

3.1.2. ^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will provide a carbon count and critical information about the fluorinated carbons.

- Trifluoromethyl Carbons (- CF_3): A quartet is predicted around δ 121 ppm with a large one-bond coupling constant (^1JCF) of approximately 270 Hz. This characteristic pattern is a definitive indicator of a CF_3 group[5].
- Pyrazole Ring Carbons (C3 and C5): Two quartets are expected for the C3 and C5 carbons, which are directly attached to the CF_3 groups. These should appear significantly downfield, around δ 143 ppm, with a smaller two-bond coupling constant (^2JCF) of approximately 35-40 Hz[5].
- Pyrazole Ring Carbon (C4): A singlet or a triplet with small long-range coupling to the fluorine atoms is expected for the C4 carbon around δ 108-110 ppm.
- Phenyl Ring Carbons: Four distinct signals are expected for the phenyl ring carbons between δ 125-140 ppm, corresponding to the ipso, ortho, meta, and para positions.

3.1.3. ^{19}F NMR Spectroscopy

^{19}F NMR is essential for characterizing fluorinated compounds. Due to the molecular symmetry of the title compound, the two CF_3 groups are chemically equivalent.

- A single, sharp singlet is predicted around δ -62 to -64 ppm (relative to CFCl_3). The absence of coupling confirms the equivalence of the two trifluoromethyl groups. Data from structurally similar pyrazoles support this chemical shift range[6][7].

Infrared (IR) Spectroscopy

The IR spectrum, typically acquired using a KBr pellet or as a thin film, reveals the key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment	Causality
3100-3000	Medium-Weak	Aromatic C-H Stretch	Vibration of C-H bonds on the phenyl ring.
1600, 1510, 1460	Medium-Strong	Aromatic C=C Stretch	Ring stretching vibrations of the phenyl and pyrazole rings.
1280-1100	Very Strong	C-F Stretch	The highly polar C-F bonds produce intense, characteristic absorption bands. This is a key diagnostic region for fluorinated compounds. ^[5]
900-690	Strong	Aromatic C-H Bend	Out-of-plane bending vibrations for the monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula C₁₁H₆F₆N₂^[8].

- Molecular Ion (M⁺): The molecular ion peak is expected at m/z 280.04. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
- Key Fragmentation: The fragmentation pattern is expected to be dominated by the stability of the aromatic systems and the relative weakness of the bond to the CF₃ group.
 - [M-CF₃]⁺: A significant peak at m/z 211, corresponding to the loss of a trifluoromethyl radical (69 amu), is highly probable.

- $[C_6H_5N_2]^+$: A fragment at m/z 105 corresponding to the phenyl-diazete cation or related structures.
- $[C_6H_5]^+$: A peak at m/z 77 from the phenyl cation.

Conclusion and Best Practices

The spectroscopic profile of **3,5-Bis(trifluoromethyl)-1-phenylpyrazole** is distinct and allows for its unambiguous characterization. The combination of a single proton signal on the pyrazole ring, a characteristic phenyl multiplet in the 1H NMR, and a single, intense singlet in the ^{19}F NMR spectrum provides a rapid and definitive confirmation of its structure. ^{13}C NMR, with its unique C-F coupling patterns, and Mass Spectrometry, with its predictable molecular ion and fragmentation, offer orthogonal validation.

For researchers in drug development, adherence to these characterization methods ensures the integrity of starting materials, which is fundamental to the synthesis of novel, high-quality active pharmaceutical ingredients.

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